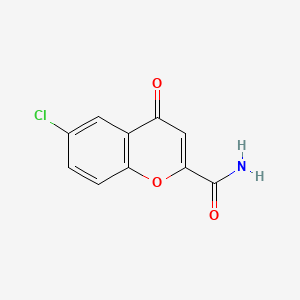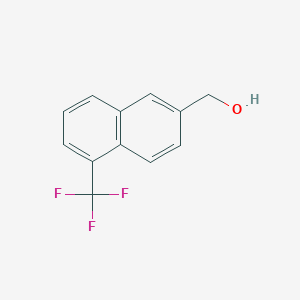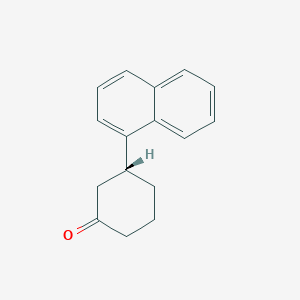
(R)-3-(Naphthalen-1-yl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Naphthalen-1-yl)cyclohexanone is a chiral compound featuring a naphthalene ring attached to a cyclohexanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Naphthalen-1-yl)cyclohexanone typically involves the catalytic hydrogenation of naphthalene-substituted cyclohexanones. One common method includes the use of Rhodium (III) catalysts for regioselective C-H bond naphthylation and subsequent transformation into the desired product .
Industrial Production Methods
Industrial production methods for ®-3-(Naphthalen-1-yl)cyclohexanone often involve large-scale catalytic processes, utilizing high-pressure hydrogenation and advanced purification techniques to ensure the desired enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-(Naphthalen-1-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of naphthalene carboxylic acids.
Reduction: Formation of naphthalen-1-yl cyclohexanol.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Scientific Research Applications
®-3-(Naphthalen-1-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of ®-3-(Naphthalen-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the cyclohexanone moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine: Another chiral compound with a naphthalene ring, used in chiral synthesis and organic reactions.
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Compounds used as ligands in catalytic reactions.
Uniqueness
®-3-(Naphthalen-1-yl)cyclohexanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of a naphthalene ring and a cyclohexanone moiety allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
479586-35-1 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(3R)-3-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2/t13-/m1/s1 |
InChI Key |
AUCXEQITWZQJIC-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
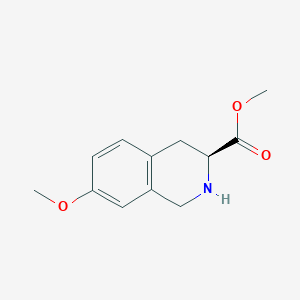
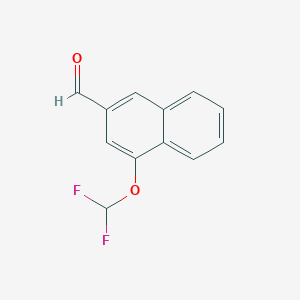



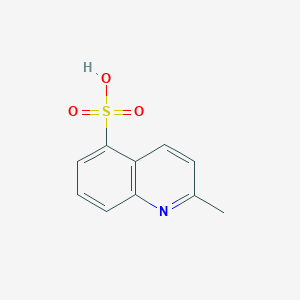
![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
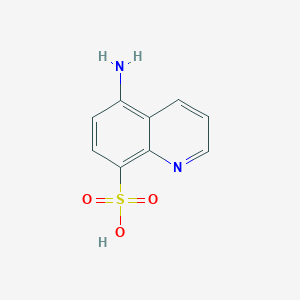
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)
